Cnidilin

Vue d'ensemble

Description

La cnidiline est un composé de furocoumarine naturel présent dans les racines d’Angelica dahurica, une plante médicinale chinoise traditionnelle. Ce composé a suscité l’intérêt en raison de ses propriétés pharmacologiques potentielles, notamment ses activités anti-inflammatoires, antioxydantes et anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La cnidiline peut être synthétisée par différentes méthodes, notamment l’extraction à partir de la fraction soluble dans le chloroforme de l’extrait éthanolique de Radix Angelica dahurica. Le processus de purification implique une chromatographie ODS en colonne ouverte, suivie par une chromatographie liquide haute performance en phase inverse (RP-HPLC) en utilisant du méthanol-eau comme phase mobile .

Méthodes de production industrielle : La production industrielle de cnidiline implique généralement une extraction à grande échelle à partir des racines d’Angelica dahurica. Le processus comprend le séchage des racines, suivi d’une extraction à l’éthanol, et une purification ultérieure en utilisant des techniques chromatographiques pour isoler la cnidiline et d’autres composés coumariniques .

Analyse Des Réactions Chimiques

Types de réactions : La cnidiline subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courantes :

Oxydation : La cnidiline est principalement métabolisée par oxydation dans les microsomes hépatiques humains.

Réduction et substitution : Ces réactions sont moins souvent signalées pour la cnidiline mais peuvent se produire dans des conditions spécifiques.

Principaux produits formés : Les principaux métabolites de la cnidiline comprennent la 3,8-méthoxy-isoimpératorine et la 5-hydroxyle-8-méthoxy-isoimpératorine .

4. Applications de la recherche scientifique

La cnidiline a une large gamme d’applications de recherche scientifique :

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Cnidilin is classified within the coumarin family and exhibits several biochemical properties that make it valuable in research. Its mechanism of action involves:

- Oxidation : this compound undergoes oxidation primarily in human liver microsomes, influencing its pharmacokinetics and therapeutic potential.

- Blood-Brain Barrier (BBB) Permeability : The compound has shown high permeability across the BBB, suggesting potential applications in treating central nervous system disorders .

Chemistry

This compound serves as a reference compound in chromatographic studies. It is utilized to identify and quantify coumarins in various plant extracts, enhancing the understanding of phytochemical composition.

Biology

Research indicates that this compound inhibits nitric oxide synthase expression, which is crucial in modulating inflammatory responses. This activity positions it as a candidate for further exploration in inflammatory disease treatment .

Medicine

Due to its pharmacokinetic properties and ability to cross the BBB, this compound is being investigated for its therapeutic potential in neurological conditions. Studies have highlighted its role as a GABAA receptor ligand, suggesting implications for anxiety and seizure disorders .

Industry

This compound's bioactive properties make it suitable for developing natural product-based pharmaceuticals and cosmetics. Its application in these industries is driven by increasing consumer demand for natural ingredients.

Case Studies and Research Findings

Several studies have documented the pharmacodynamics and metabolic pathways of this compound:

- Metabolism Studies : A study utilizing UHPLC-Q-TOF-MS/MS identified 24 metabolites of this compound when incubated with human liver microsomes, providing insights into its metabolic pathways and potential interactions with other compounds .

- Therapeutic Target Exploration : Research on Shentong Zhuyu Decoction (SZD) highlighted this compound's active components and therapeutic targets, emphasizing its role in treating conditions such as ankylosing spondylitis .

- Pharmacokinetic Analysis : An investigation into this compound's pharmacokinetics revealed that after oral administration in rats, it exhibited a half-life conducive to sustained therapeutic effects. The study also established methods for quantifying this compound and its metabolites in biological samples .

Table 1: Comparison of Pharmacokinetic Parameters

| Parameter | This compound | Imperatorin |

|---|---|---|

| Half-Life (t1/2) | Slower | Faster |

| Elimination Rate | Faster | Slower |

| Maximum Concentration (Cmax) | Similar | Similar |

Table 2: Metabolites Identified in Human Liver Microsomes

| Metabolite | Description |

|---|---|

| M1 | Oxidative metabolite |

| M2 | Hydroxylated derivative |

| M3 | Glucosylated form |

Mécanisme D'action

La cnidiline exerce ses effets principalement par l’inhibition de la synthase d’oxyde nitrique, ce qui réduit la production d’oxyde nitrique, un médiateur clé de l’inflammation. De plus, son interaction avec les enzymes du cytochrome P450 suggère un rôle dans la modulation des voies métaboliques .

Comparaison Avec Des Composés Similaires

La cnidiline est structurellement similaire à d’autres furocoumarines telles que l’impératorine, l’isoimpératorine et le bergaptène. Elle est unique en raison de sa forte perméabilité de la barrière hémato-encéphalique et de ses propriétés pharmacocinétiques spécifiques . Ces caractéristiques font de la cnidiline un composé particulièrement prometteur pour les applications liées au système nerveux central.

Composés similaires :

- Impératorine

- Isoimpératorine

- Bergaptène

- Osthole

Les propriétés distinctes de la cnidiline et ses applications diverses en font un composé précieux tant dans la recherche scientifique que dans les applications industrielles.

Activité Biologique

Cnidilin is a naturally occurring compound primarily derived from plants in the Apiaceae family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and therapeutic potential based on recent research findings.

Pharmacokinetics and Metabolism

Recent studies have investigated the pharmacokinetics of this compound, particularly its metabolism in vivo. A significant study quantified this compound and its metabolites (M1 and M2) in rat plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS). The method demonstrated high sensitivity with limits of detection at 0.156 ng/mL for this compound and 0.195 ng/mL for its metabolites .

Key Pharmacokinetic Parameters

| Parameter | This compound | Metabolite M1 | Metabolite M2 |

|---|---|---|---|

| LLOD (ng/mL) | 0.156 | 0.195 | 0.195 |

| Intraday Precision (%) | 0.9 - 2.7 | 1.1 - 3.2 | 1.2 - 1.9 |

| Inter-day Precision (%) | 1.3 - 2.2 | 2.9 - 4.1 | 0.6 - 2.6 |

| Extraction Recovery (%) | 98.7 - 103.6 | 97.3 - 99.3 | 95.5 - 101.9 |

The pharmacokinetic study revealed that this compound is metabolized into two oxidative metabolites, M1 and M2, which were detected for the first time in rat plasma following oral administration at a dose of 24 mg/kg . The plasma concentration-time curves indicated that the metabolism of this compound leads to significantly lower concentrations of its metabolites compared to the parent compound, suggesting rapid biotransformation .

Biological Activities

This compound exhibits a range of biological activities that underscore its potential therapeutic applications.

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as IL-1 and PGE2 in human pulmonary epithelial cells (A549). At concentrations ranging from to , this compound effectively reduced these inflammatory markers in a dose-dependent manner .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties, particularly against respiratory viruses such as influenza A and H9N2 viruses. Studies indicate that this compound can inhibit viral protein synthesis and reduce cytopathic effects during various phases of the viral replication cycle, making it a candidate for further investigation as an antiviral agent .

Case Studies and Applications

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Case Study on Inflammation : In a controlled study involving rats with induced inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent .

- Antiviral Research : A comparative study between traditional Chinese medicine and Beninese herbal remedies identified this compound as a common active ingredient with antiviral properties, reinforcing its relevance in ethnomedicine and potential use in treating viral infections like COVID-19 .

Propriétés

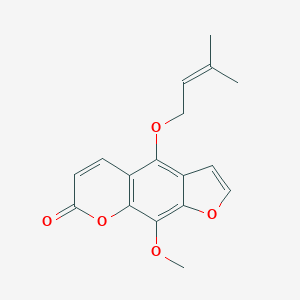

IUPAC Name |

9-methoxy-4-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-10(2)6-8-20-14-11-4-5-13(18)22-16(11)17(19-3)15-12(14)7-9-21-15/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDOCYLWULORAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14348-22-2 | |

| Record name | Cnidilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CNIDILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGS6U48RG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cnidilin?

A1: this compound has the molecular formula C17H16O5 and a molecular weight of 300.31 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers often use techniques like 1H NMR, ESI-MS, and IR spectroscopy to identify and characterize this compound. [, , , , ]

Q3: What is known about the absorption and metabolism of this compound?

A3: Studies using a Caco-2 cell monolayer model suggest that this compound is well-absorbed. [] Research in rats has identified two main metabolites: 3″,8-methoxy-isoimperatorin (M1) and 5″-hydroxyl-8-methoxy-isoimperatorin (M2). [, ] Further investigation using LC-MS identified additional metabolites. []

Q4: Which cytochrome P450 (CYP) enzymes are primarily involved in this compound metabolism?

A4: In vitro studies using human liver microsomes indicate that CYP1A2 and CYP3A4 are major enzymes involved in this compound metabolism. []

Q5: Has the enzyme kinetics of this compound metabolism been studied?

A5: Yes, a study using rat liver microsomes determined the enzyme kinetic parameters (Vmax and Km) for the formation of its two main metabolites, M1 and M2. []

Q6: What is known about the excretion of this compound?

A6: In rats, this compound is excreted both in bile and stool. Biliary excretion appears to be complete within 24 hours, while fecal excretion continues for at least 48 hours. [] A more detailed study examining eight coumarins, including this compound, found excretion in both bile and urine after oral administration of Angelica Dahuricae extract. []

Q7: What biological activities has this compound demonstrated?

A7: Research suggests that this compound, along with other compounds extracted from Angelica dahurica, may have inhibitory effects on tyrosinase, an enzyme crucial for melanin production. []

Q8: What analytical methods are used to detect and quantify this compound?

A8: Several methods have been employed to analyze this compound, including:

- HPLC-DAD: This method allows for the simultaneous determination of this compound and other furocoumarins in plant materials like Radix Glehniae. [, ]

- HPLC-ESI-MS/MS: This highly sensitive technique has been used to quantify this compound and its metabolites in rat bile, stool, and plasma. [, ]

- LC-MS: This method has been utilized to tentatively identify new metabolites of this compound. []

Q9: What are the common extraction methods for this compound from plant sources?

A9: Several extraction methods have been reported, including:

- Reflux extraction with ethyl acetate: This method was found to be effective in extracting this compound and other coumarins from Angelica dahurica. []

- Microwave-assisted extraction (MAE) with deep eutectic solvents (DES): This green and efficient method has shown promising results in extracting this compound and other coumarins from Angelica dahurica. []

Q10: Does this compound interact with any drug-metabolizing enzymes?

A10: While specific studies on this compound's interaction with drug-metabolizing enzymes are limited, its metabolism by CYP1A2 and CYP3A4 suggests potential for interactions with drugs metabolized by these enzymes. [] Further research is needed to fully understand these potential interactions.

Q11: Are there any known drug transporter interactions with this compound?

A11: Currently, there is limited information available regarding this compound's interaction with drug transporters. More research is needed to explore this aspect.

Q12: What are the potential applications of this compound based on its observed activities?

A12: While research is ongoing, this compound's potential applications may include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.